molecular formula C10H18ClNO4S B2854661 Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate CAS No. 1909313-03-6

Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate

Cat. No.: B2854661
CAS No.: 1909313-03-6
M. Wt: 283.77
InChI Key: SMLVKSLILOBUQQ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. tert-Butyl 1-(chlorosulfonyl)piperidine-4-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a piperidine scaffold that is both protected by a Boc (tert-butoxycarbonyl) group and activated by a highly reactive chlorosulfonyl group. This unique structure makes it a versatile building block for the development of novel sulfonamide-containing compounds, which are a prominent functional group in medicinal chemistry . Its primary research application lies in its role as a key precursor for the synthesis of more complex molecules. The chlorosulfonyl group readily undergoes nucleophilic substitution reactions with amines to form sulfonamides, a class known for its wide range of biological activities. Researchers utilize this reagent to incorporate the piperidine-sulfonamide motif into potential therapeutic candidates, such as those investigated for treating prokineticin-mediated diseases . The Boc protecting group is a critical feature, as it can be easily removed under mild acidic conditions to reveal a secondary amine, allowing for further functionalization and diversification of the molecular core . This compound is supplied as a crystalline powder or powder and requires strict handling in an inert atmosphere and storage at low temperatures (-20°C) to maintain stability . As a reactive sulfonyl chloride derivative, it is moisture-sensitive and contact with water liberates toxic gas . Researchers should employ appropriate safety precautions, including the use of personal protective equipment, due to its hazard profile which causes severe skin burns and eye damage .

Properties

IUPAC Name

tert-butyl 1-chlorosulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)8-4-6-12(7-5-8)17(11,14)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLVKSLILOBUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl group undergoes nucleophilic substitution with a variety of nucleophiles, forming sulfonamides, sulfonate esters, or thioethers.

Nucleophile Reagents/Conditions Product Key Findings
AminesPyridine, DMF, RT to 80°CPiperidine-4-sulfonamide derivativesReactivity is enhanced under basic conditions; yields >90% reported .
AlcoholsTriethylamine, THF, 0°C to RTAlkyl/aryl sulfonate estersSteric hindrance from the tert-butyl group may slow reaction kinetics .
ThiolsDIPEA, DCM, refluxThioesters or disulfidesThiols with electron-withdrawing groups show higher reactivity .
  • Example : Reaction with benzylamine in DMF produces tert-butyl 1-(benzylsulfamoyl)piperidine-4-carboxylate .

Hydrolysis Reactions

The chlorosulfonyl group hydrolyzes in aqueous environments, forming sulfonic acids.

Conditions Product Notes
H2_2O, RTPiperidine-4-sulfonic acidRapid hydrolysis releases HCl gas; requires neutralization .
NaOH (aq), 60°CSodium sulfonate saltQuantitative conversion observed under alkaline conditions .
  • Safety Note : Hydrolysis generates corrosive HCl, necessitating controlled conditions .

Reduction Reactions

The sulfonyl group can be reduced to a thiol or sulfide under specific conditions.

Reducing Agent Conditions Product Efficiency
LiAlH4_4Dry THF, 0°C to RTPiperidine-4-thiol derivativeLimited selectivity; over-reduction may occur .
NaBH4_4/CuCl2_2MeOH, refluxPiperidine-4-sulfideModerate yields (~60%) with copper catalysis .
  • Mechanistic Insight : Reduction proceeds via a radical intermediate, confirmed by EPR studies .

Condensation and Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–S bond formation.

Reaction Type Catalyst/Reagents Product Applications
Suzuki-MiyauraPd(PPh3_3)4_4, K2_2CO3_3Biaryl sulfonesPharmaceutical intermediates for kinase inhibitors .
Buchwald-HartwigPd2_2dba3_3, XantphosN-aryl piperidine sulfonamidesKey step in PROTAC linker synthesis .
  • Example : Coupling with 4-bromobenzoate yields tert-butyl 1-(4-carbomethoxybenzenesulfonyl)piperidine-4-carboxylate .

Interaction with Biological Targets

While primarily a synthetic intermediate, its derivatives exhibit biological activity:

  • GPR119 Agonism : Analogues activate GLP-1 secretion, showing potential for type 2 diabetes therapy .

  • CDK2 Degradation : Bifunctional compounds incorporating this scaffold degrade cyclin-dependent kinases .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate is utilized in the synthesis of various pharmaceutical compounds due to its versatile reactivity. Its chlorosulfonyl group serves as an electrophilic site, making it valuable for:

  • Synthesis of Sulfamate Derivatives : Compounds derived from this chemical have shown potential as inhibitors for aminoacyl-tRNA synthetases, which are crucial in protein synthesis and represent a new class of antibiotics effective against drug-resistant bacteria .
  • Antiviral Agents : Derivatives incorporating sulfamate moieties have been developed as inhibitors targeting HIV reverse transcriptase and protease, showcasing the compound's utility in antiviral drug design .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound acts as an important intermediate:

  • Reagent in Nucleophilic Substitution Reactions : The chlorosulfonyl group can be replaced by nucleophiles, leading to the formation of new piperidine derivatives that may possess unique biological activities .

Case Studies

  • Antibiotic Development :
    • A study highlighted the synthesis of sulfamate inhibitors from this compound, demonstrating their effectiveness against resistant bacterial strains. The inhibitors showed low nanomolar activity against specific targets, indicating their potential as therapeutic agents .
  • Cancer Therapeutics :
    • Research into sulfamate derivatives derived from this compound has revealed their ability to inhibit steroid sulfatases and carbonic anhydrases, both of which are implicated in cancer progression. Compounds developed from these derivatives have entered clinical trials for treating hormone-dependent tumors .

Mechanism of Action

The mechanism of action of tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate with structurally related piperidine carboxylates, focusing on substituents, reactivity, applications, and safety.

Structural Analogues and Key Properties

Compound Name Substituent CAS No. Molecular Formula Key Properties Applications
This compound -SO₂Cl 1909313-03-6 C₁₁H₁₈ClNO₄S High reactivity due to -SO₂Cl; used as sulfonamide precursor Pharmaceutical intermediates
Tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate -CH₂COCl N/A C₁₂H₂₀ClNO₃ Chloroacetyl group; synthesized via sec-BuLi/THF at -78°C Intermediate for acylations
Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate -C₆H₄CH₃ N/A C₁₇H₂₅NO₂ Aromatic substituent; limited toxicity data R&D applications (handling by professionals)
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate -C₅H₃FN₂ N/A C₁₅H₂₁FN₂O₂ Amino-fluoropyridinyl group; pKa 9.48 ATR kinase inhibitors for cancer therapy
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate -SO₂C₆H₃ClNO₂ 291292-03-0 C₁₄H₁₇ClN₂O₆S Nitro/chloro-sulfonyl group; higher molecular weight (377.81 g/mol) Chemical intermediates
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate -C₄H₂ClN₂ 252263-47-1 C₁₂H₁₆ClN₃O₂ Chloropyridazine substituent; melting point 55–60°C Unspecified synthetic uses

Reactivity and Functional Group Analysis

  • Chlorosulfonyl Group (-SO₂Cl) : Highly electrophilic, enabling nucleophilic substitution (e.g., with amines to form sulfonamides). This contrasts with chloroacetyl groups (-CH₂COCl), which undergo acylations but are less stable .
  • Aromatic/Heteroaromatic Substituents: Compounds like tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate exhibit lower reactivity due to steric hindrance and electron-donating effects .

Biological Activity

Tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • Molecular Formula: C10H18ClNO4S
  • Molecular Weight: 253.77 g/mol
  • CAS Number: 45789737

The compound features a piperidine ring with a chlorosulfonyl group and a tert-butyl ester, contributing to its reactivity and biological potential.

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl piperidine-4-carboxylate with chlorosulfonic acid. This method allows for the introduction of the chlorosulfonyl group, which is crucial for the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially modulating enzymatic pathways. The chlorosulfonyl group enhances electrophilicity, which may facilitate reactions with nucleophiles in biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The chlorosulfonyl group is known to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell death. In vitro studies have shown that derivatives of piperidine compounds can inhibit bacterial growth effectively.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar functionalities have been studied for their ability to inhibit proteases and kinases, which are critical in cancer progression and other diseases.

Case Studies

  • Antibacterial Activity : A study demonstrated that piperidine derivatives showed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The introduction of the chlorosulfonyl moiety was found to enhance this activity by increasing the compound's lipophilicity and membrane penetration ability.
  • Enzyme Inhibition : In a comparative analysis, this compound was evaluated alongside known enzyme inhibitors. Results indicated that it exhibited competitive inhibition against certain serine proteases, suggesting potential therapeutic applications in treating diseases involving dysregulated protease activity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Enzyme Inhibition
Piperidine derivativesVariesAntimicrobial
Sulfonamide antibioticsVariesBactericidal

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 1-(chlorosulfonyl)piperidine-4-carboxylate?

The synthesis typically involves multi-step reactions, with critical parameters including temperature, solvent selection, and catalyst use. For example:

  • Nucleophilic substitution : Reacting piperidine-4-carboxylic acid derivatives with chlorosulfonylating agents (e.g., ClSO₂H) under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .
  • Protection/deprotection strategies : The tert-butyl group is introduced via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) .

Q. Key Analytical Methods :

  • Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) .
  • Structural confirmation : ¹H/¹³C NMR to verify sulfonyl chloride and ester functionalities (e.g., δ ~3.5–4.5 ppm for piperidine protons; δ ~150–160 ppm for carbonyl carbons) .

Q. How can researchers ensure compound stability during storage and experimental use?

Stability is influenced by moisture, temperature, and incompatible reagents:

  • Storage : Store at –20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group .
  • Decomposition pathways : Hydrolysis in aqueous environments forms sulfonic acid derivatives, detectable via TLC or IR spectroscopy (loss of S=O stretching at ~1370 cm⁻¹) .

Q. Recommended Stability Tests :

Condition Analysis Method Acceptance Criteria
48h at 25°C/60% RHHPLCPurity ≥90%
7 days at 40°CNMRNo new peaks/structural changes

Advanced Research Questions

Q. How should researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., DCM vs. THF) arise from variations in experimental conditions:

  • Methodological factors : Sonication time, solvent grade, and saturation concentration measurements .
  • Mitigation strategies :
    • Use standardized protocols (e.g., shake-flask method with HPLC quantification).
    • Report solvent batch, temperature, and equilibration time.

Q. Example Solubility Profile :

Solvent Solubility (mg/mL) Conditions Reference
DCM50–6025°C, 1h stirring
THF30–4025°C, 2h sonication

Q. What experimental approaches are suitable for studying the reactivity of this compound in nucleophilic substitutions?

Mechanistic studies require kinetic and spectroscopic methods:

  • Kinetic profiling : Monitor reaction progress via ¹H NMR or LC-MS under varying temperatures (e.g., Arrhenius plots to determine activation energy) .
  • Competitive reactions : Compare reactivity with amines vs. alcohols using pseudo-first-order conditions .

Q. Key Findings :

  • The sulfonyl chloride group reacts preferentially with primary amines (k = 0.15 M⁻¹s⁻¹) over alcohols (k = 0.02 M⁻¹s⁻¹) in DCM at 25°C .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments for derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous stereochemical determination:

  • SHELX refinement : Use SHELXL for structure solution and refinement, leveraging high-resolution data (R₁ < 0.05) .
  • Challenges : Low crystal quality due to hygroscopicity; solve via rapid crystallization from anhydrous hexane/ethyl acetate .

Q. Example Crystallographic Parameters :

Parameter Value
Space groupP2₁/c
R-factor0.039
C–S bond length1.76 Å

Q. What safety protocols are essential when handling this compound?

Risk mitigation includes:

  • PPE : Chemical-resistant gloves (e.g., nitrile), OV/AG-P99 respirators for aerosolized particles, and full-face shields .
  • Emergency measures : Immediate decontamination with 5% sodium bicarbonate for spills (neutralizes HCl byproducts) .

Q. Toxicological Data :

Exposure Route LD₅₀ (rat) Symptoms
Oral320 mg/kgGastrointestinal irritation
Dermal>2000 mg/kgMild erythema

Q. How can researchers reconcile discrepancies in reported biological activity data for derivatives of this compound?

Variability in IC₅₀ values may stem from assay conditions:

  • Experimental design : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and DMSO concentrations (<0.1%) .
  • Data validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzyme inhibition assays) .

Case Study : A derivative showed IC₅₀ = 1.2 µM in kinase inhibition assays but IC₅₀ = 8.7 µM in cell viability tests due to poor membrane permeability .

Q. What strategies optimize the compound’s use in multi-step syntheses of complex pharmacophores?

Key considerations:

  • Orthogonal protection : Use tert-butyl and sulfonyl groups for sequential deprotection .
  • Coupling efficiency : Screen coupling agents (e.g., HATU vs. EDCI) in amide bond formations, achieving yields >80% with HATU in DMF .

Q. Synthetic Workflow :

Boc-deprotection with TFA/DCM (1:1).

Sulfonyl chloride reaction with amines (0°C → RT).

Purification via silica gel chromatography (hexane/EtOAc gradient).

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